molecular formula C15H26O2 B14302804 Propan-2-yl 3,9-dimethyldeca-2,4-dienoate CAS No. 116161-58-1

Propan-2-yl 3,9-dimethyldeca-2,4-dienoate

Cat. No.: B14302804
CAS No.: 116161-58-1
M. Wt: 238.37 g/mol
InChI Key: YMUCPSIYWYUNCM-UHFFFAOYSA-N
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Description

Propan-2-yl 3,9-dimethyldeca-2,4-dienoate is an organic compound with the molecular formula C15H26O2. It is an ester formed from the reaction of propan-2-ol and 3,9-dimethyldeca-2,4-dienoic acid. This compound is known for its unique structure, which includes a conjugated diene system and a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3,9-dimethyldeca-2,4-dienoate can be synthesized through esterification. The typical synthetic route involves the reaction of propan-2-ol with 3,9-dimethyldeca-2,4-dienoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3,9-dimethyldeca-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Propan-2-yl 3,9-dimethyldeca-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavorings due to its unique chemical structure.

Mechanism of Action

The mechanism of action of propan-2-yl 3,9-dimethyldeca-2,4-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The conjugated diene system can also participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 3,9-dimethyldeca-2,4-dienoate: Known for its unique ester structure and conjugated diene system.

    Propan-2-yl 3,7,11-trimethyldodeca-2,4-dienoate: Similar ester structure but with a longer alkyl chain and additional methyl groups.

    Propan-2-yl 3,7,11-trimethyldodeca-2,4-dienoate: Contains a hydroxyl group, adding to its reactivity and potential biological activity.

Uniqueness

This compound is unique due to its specific arrangement of the ester group and conjugated diene system, which imparts distinct chemical and biological properties

Properties

CAS No.

116161-58-1

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

propan-2-yl 3,9-dimethyldeca-2,4-dienoate

InChI

InChI=1S/C15H26O2/c1-12(2)9-7-6-8-10-14(5)11-15(16)17-13(3)4/h8,10-13H,6-7,9H2,1-5H3

InChI Key

YMUCPSIYWYUNCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC=CC(=CC(=O)OC(C)C)C

Origin of Product

United States

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